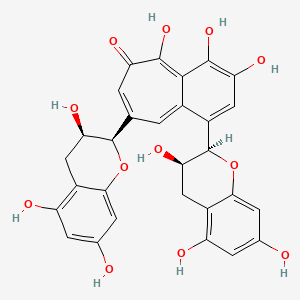
Chlorhydrate de synéphrine
Vue d'ensemble
Description
Le chlorhydrate de synéphrine est un alcaloïde naturel présent dans certaines plantes et certains animaux. Il est couramment extrait de l'orange amère (Citrus aurantium) et est connu pour ses effets adrénergiques, similaires à ceux de l'épinéphrine et de la norépinéphrine. Le this compound est souvent utilisé dans les compléments alimentaires pour la perte de poids et l'augmentation de l'énergie en raison de ses propriétés thermogéniques .
Applications De Recherche Scientifique
Le chlorhydrate de synéphrine a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Étudié pour ses effets sur le métabolisme cellulaire et la production d'énergie.
Médecine : Investigué pour son potentiel dans la perte de poids, la réduction des graisses et comme traitement de l'hypotension.
Industrie : Utilisé dans la formulation de compléments alimentaires et comme conservateur naturel dans les produits alimentaires
Mécanisme d'action
Le this compound exerce ses effets principalement par l'activation des récepteurs adrénergiques. Il stimule les récepteurs adrénergiques bêta-3, ce qui conduit à une augmentation de la lipolyse et de la thermogenèse. Cela se traduit par une augmentation de la dépense énergétique et de l'oxydation des graisses. De plus, il a été démontré que le this compound augmente le métabolisme de base, ce qui contribue à ses effets de perte de poids .
Safety and Hazards
Orientations Futures
Synephrine has been extensively studied for its potential molecular targets and mechanisms of action . It has been used as a dietary supplement for weight loss/body fat reduction . There is potential for synephrine usage as a template for the synthesis of a new generation of non-steroidal selective glucocorticoid receptor agonists .
Mécanisme D'action
Mode of Action
Synephrine HCl interacts with its primary targets, the α-1 adrenergic receptors, by acting as an agonist . This means it binds to these receptors and activates them, leading to a series of intracellular events. The activation of these receptors is known for their longer-acting adrenergic effects compared to norepinephrine .
Biochemical Pathways
Upon activation of the α-1 adrenergic receptors, Synephrine HCl affects several biochemical pathways. One of the key pathways influenced is the lipolysis and thermogenesis pathway . This pathway is involved in the breakdown of lipids and the production of heat, respectively. The stimulation of β-3 adrenergic receptors by Synephrine HCl results in lipolysis and subsequent thermogenesis .
Pharmacokinetics
It’s known that the compound is naturally occurring and present in approved drug products .
Result of Action
The molecular and cellular effects of Synephrine HCl’s action are diverse. It is known to increase the resting metabolic rate and energy expenditure . Additionally, it has been shown to inhibit glucose production and exert anti-inflammatory and anti-cancer activity in various in vitro and animal models .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Synephrine HCl. For instance, global warming has been shown to affect the quality of crops like grapevine, which contains Synephrine . Moreover, Synephrine HCl can be rapidly absorbed and predominantly metabolized in the liver, which may lead to possible unfavorable influences on the liver, especially at large doses .
Analyse Biochimique
Biochemical Properties
Synephrine Hydrochloride plays a significant role in biochemical reactions. It is a non-specific agonist of β-adrenergic receptors, which are well-known regulators of lipolysis . The presence of a hydroxyl group in the Synephrine Hydrochloride molecule and the lack of a methyl group on the side chain modifies its stereochemistry and impairs the interaction with proteins .
Cellular Effects
Synephrine Hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by stimulating the cardiovascular system, resulting in increased heart rate and blood pressure . It also reduces the production of reactive oxygen species (ROS) released by neutrophils, a type of white blood cell found at sites of inflammation, by inhibiting the enzyme NADPH oxidase .
Molecular Mechanism
The mechanism of action of Synephrine Hydrochloride is primarily through its interaction with α1-adrenergic receptors . This interaction leads to vasoconstriction, thereby increasing blood pressure . It also has a longer-acting adrenergic effect compared to norepinephrine .
Temporal Effects in Laboratory Settings
Over time, Synephrine Hydrochloride has been observed to induce dose-dependent portal hypotensive effects after acute intravenous infusion
Dosage Effects in Animal Models
In animal models, the effects of Synephrine Hydrochloride vary with different dosages. For instance, it has been shown to ameliorate the hyperdynamic state in portal hypertensive rats . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways of Synephrine Hydrochloride involve several enzymes and cofactors. The biosynthesis of Synephrine Hydrochloride in Citrus species is believed to follow the pathway: tyrosine → tyramine → N-methyltyramine → Synephrine Hydrochloride, involving the enzymes tyrosine decarboxylase in the first step, tyramine N-methyltransferase in the second, and N-methyl-tyramine-β-hydroxylase in the third .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorhydrate de synéphrine peut être synthétisé selon plusieurs méthodes. Une méthode courante implique la réaction du phénol avec le chlorhydrate de N-méthylaminoacétonitrile en présence de chlorure de zinc anhydre. La réaction est effectuée dans le dichlorure d'éthylène à une température contrôlée de 10 °C. Le produit est ensuite purifié par recristallisation à l'aide de méthanol .
Méthodes de production industrielle
Dans les milieux industriels, le this compound est produit en utilisant des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs de grande capacité et un contrôle précis de la température afin d'assurer un rendement élevé et une pureté élevée. Le produit final est souvent soumis à des mesures rigoureuses de contrôle de qualité, y compris l'analyse par chromatographie en phase liquide à haute performance (HPLC) .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de synéphrine subit diverses réactions chimiques, notamment :
Oxydation : La synéphrine peut être oxydée pour former des quinones correspondantes.
Réduction : Elle peut être réduite pour former des dérivés dihydro.
Substitution : La synéphrine peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Les conditions impliquent souvent l'utilisation d'acides ou de bases forts pour faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la synéphrine, tels que la synéphrine acétylée et d'autres composés phénoliques substitués .
Comparaison Avec Des Composés Similaires
Composés similaires
Phényléphrine : Structure similaire mais principalement utilisée comme décongestionnant et vasoconstricteur.
Éphédrine : Un autre alcaloïde ayant des effets adrénergiques similaires, mais avec un risque plus élevé d'effets secondaires cardiovasculaires.
Octopamine : Partage des similitudes structurales et est également utilisé pour ses propriétés stimulantes
Unicité
Le chlorhydrate de synéphrine est unique en raison de son activation sélective des récepteurs adrénergiques bêta-3, ce qui minimise les effets secondaires cardiovasculaires par rapport à d'autres composés adrénergiques. Cela en fait une alternative plus sûre pour la perte de poids et l'augmentation de l'énergie .
Propriétés
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,9-12H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTCEGYSNTWJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975251 | |
| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5985-28-4 | |
| Record name | Synephrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5985-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXEDRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN5D1IH09S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide](/img/structure/B1682772.png)



![2-Chloro-N-[2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide](/img/structure/B1682779.png)


![(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B1682786.png)
![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)


